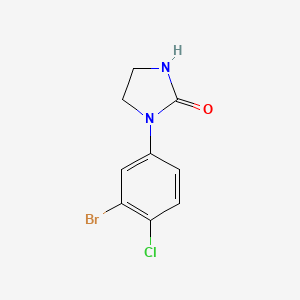

1-(3-Bromo-4-chlorophenyl)imidazolidin-2-one

Description

1-(3-Bromo-4-chlorophenyl)imidazolidin-2-one is an imidazolidin-2-one derivative substituted with a 3-bromo-4-chlorophenyl group. The imidazolidin-2-one core consists of a five-membered ring with two nitrogen atoms and a ketone functionality.

Properties

IUPAC Name |

1-(3-bromo-4-chlorophenyl)imidazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrClN2O/c10-7-5-6(1-2-8(7)11)13-4-3-12-9(13)14/h1-2,5H,3-4H2,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNCLJRNZJCLWOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)N1)C2=CC(=C(C=C2)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromo-4-chlorophenyl)imidazolidin-2-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-bromo-4-chloroaniline with ethyl chloroformate to form an intermediate, which is then cyclized under basic conditions to yield the desired imidazolidinone .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Bromo-4-chlorophenyl)imidazolidin-2-one can undergo various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction: The imidazolidinone ring can be oxidized or reduced under specific conditions to yield different derivatives.

Common Reagents and Conditions:

Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.

Oxidation: Oxidizing agents like potassium permanganate can be employed.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction can modify the imidazolidinone ring.

Scientific Research Applications

1-(3-Bromo-4-chlorophenyl)imidazolidin-2-one has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Bromo-4-chlorophenyl)imidazolidin-2-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Key Observations :

- Thioxo vs. Ketone : Replacement of the ketone with thioxo (C=S) in increases electron delocalization and alters hydrogen-bonding capacity, which may enhance metal-binding affinity .

- Metal Coordination : Pyridyl-substituted imidazolidin-2-ones (e.g., ) form stable copper complexes with anticancer activity, suggesting the target compound could serve as a ligand in metal-based therapeutics .

Physical and Chemical Properties

Spectral Data Comparison

Biological Activity

1-(3-Bromo-4-chlorophenyl)imidazolidin-2-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound features a bromine and chlorine substituent on the phenyl ring, which may influence its biological activity by modulating interactions with biological targets.

The compound primarily exerts its effects through the inhibition of specific kinases involved in cell cycle regulation. The following points summarize its mechanism:

- Target Enzymes : The compound is known to inhibit Cyclin-Dependent Kinase 2 (CDK2), which plays a crucial role in cell cycle progression.

- Mode of Action : By inhibiting CDK2, the compound disrupts the normal cell cycle, leading to cell cycle arrest and reduced cellular proliferation. This is particularly relevant in cancer research where uncontrolled cell division is a hallmark of tumorigenesis .

- Biochemical Pathways : The inhibition of CDK2 affects pathways related to cell cycle control, apoptosis, and cellular stress responses, suggesting a multifaceted role in tumor growth inhibition beyond mere CDK2 inhibition.

Biological Activity Data

Recent studies have evaluated the biological activity of this compound against various cancer cell lines. The following table summarizes key findings:

| Cell Line | IC50 (µM) | Effect | Reference |

|---|---|---|---|

| A549 | 0.66 | Cytotoxicity | |

| HeLa | 0.38 | Cytotoxicity | |

| MCF-7 | 0.44 | Cytotoxicity | |

| HCT-116 | Not specified | Significant growth inhibition |

In Vitro Studies

A study demonstrated that derivatives of imidazolidinones exhibited moderate to excellent activity against various cancer cell lines while showing low toxicity towards normal human cells. The most promising derivatives demonstrated superior efficacy compared to established treatments like Cabozantinib.

Structure-Activity Relationship (SAR)

SAR studies indicate that the presence of electron-withdrawing groups (EWGs), such as bromine and chlorine on the phenyl ring, significantly enhances biological activity. Compounds with multiple EWGs exhibited improved cytotoxic effects against cancer cells.

Mechanistic Insights

Further investigations revealed that the compound's action could be linked to its interaction with multiple signaling pathways involved in apoptosis and cellular stress responses. This suggests a multifaceted role in inhibiting tumor growth beyond mere CDK2 inhibition .

Pharmacokinetics

The pharmacokinetic profile suggests favorable bioavailability due to its lipophilic nature, enhancing its ability to cross cell membranes effectively. This characteristic is crucial for achieving therapeutic concentrations at target sites within the body .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.